molecular formula C23H23N3O2 B3911559 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid

4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid

Cat. No.: B3911559
M. Wt: 373.4 g/mol
InChI Key: WBIHRTWMBHNUSL-LFVJCYFKSA-N
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Description

4-[(E)-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule features a naphthalene ring system linked to a benzoic acid group via a piperazine spacer, a structural motif commonly explored in medicinal chemistry . The naphthalene moiety is a versatile platform known for its broad biological activities, and its incorporation into molecules has led to compounds with applications in areas such as anticancer, antimicrobial, and anti-inflammatory research . Specifically, naphthalene-based structures have shown promise as potent growth inhibitors of drug-resistant bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii , by disrupting bacterial cell membranes and combating biofilm formation . Furthermore, related compounds containing the piperazine-benzoic acid structure have been investigated as key intermediates and scaffolds in drug discovery efforts, particularly in the development of protein kinase inhibitors . Researchers can utilize this high-purity compound as a building block for synthesizing novel chemical libraries or as a pharmacological tool for probing biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-23(28)20-10-8-18(9-11-20)16-24-26-14-12-25(13-15-26)17-21-6-3-5-19-4-1-2-7-22(19)21/h1-11,16H,12-15,17H2,(H,27,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIHRTWMBHNUSL-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of naphthalen-1-ylmethyl chloride with piperazine to form 4-(naphthalen-1-ylmethyl)piperazine.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-formylbenzoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Overview

4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid, a compound with significant pharmacological potential, has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry, drug development, and biological research.

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. The naphthalenylmethyl substitution may enhance binding affinity to serotonin receptors, making this compound a candidate for novel antidepressant therapies. Studies have shown that modifications in piperazine structures can lead to improved pharmacodynamics and reduced side effects compared to traditional antidepressants .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Its ability to inhibit specific signaling pathways involved in tumor growth and metastasis has been demonstrated in vitro. For instance, studies have shown that similar piperazine derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

3. Neuroprotective Effects
Recent findings suggest that compounds with similar structures can protect neuronal cells from oxidative stress. This neuroprotective activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease . The mechanism involves the modulation of oxidative stress markers and neuroinflammatory responses.

Biological Research Applications

1. Receptor Binding Studies
The compound's affinity for various receptors (e.g., serotonin and dopamine receptors) makes it a valuable tool in pharmacological research. Binding studies can elucidate its interaction mechanisms, which are essential for understanding its therapeutic potential .

2. Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows researchers to explore SAR by modifying different functional groups and analyzing their effects on biological activity. This approach aids in the optimization of lead compounds for drug development .

Case Studies

StudyObjectiveFindings
Antidepressant Effects Evaluate the efficacy of the compound in animal models of depressionSignificant reduction in depressive-like behaviors was observed, suggesting potential as an antidepressant .
Anticancer Activity Investigate cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells, with IC50 values indicating effectiveness at low concentrations .
Neuroprotective Mechanisms Assess protective effects against oxidative stressReduced markers of oxidative damage in neuronal cultures, highlighting potential for neurodegenerative disease treatments .

Mechanism of Action

The mechanism of action of 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(E)-{[4-(2-Methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic Acid (CAS: ChemDiv 3254-0387)

  • Molecular Formula : C19H21N3O3
  • Key Differences : Replaces the naphthalen-1-ylmethyl group with a 2-methoxyphenyl substituent.
  • However, the smaller phenyl group reduces steric bulk compared to naphthalene, which may lower affinity for hydrophobic binding sites .

2-[(E)-[4-[(4-Methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic Acid (CID 6897573)

  • Molecular Formula : C20H23N3O2
  • Key Differences : Substitutes naphthalene with a 4-methylbenzyl group and shifts the benzoic acid to the ortho position.
  • Impact : The methyl group increases lipophilicity (predicted LogP: 3.5), while the ortho-substituted benzoic acid may hinder intramolecular hydrogen bonding, reducing solubility .

Analogues with Ester or Amide Modifications

Methyl 4-[(E)-{[4-(1-Naphthylmethyl)piperazin-1-yl]imino}methyl]benzoate (CAS: 306951-84-8)

  • Molecular Formula : C24H25N3O2
  • Key Differences : The benzoic acid is esterified to a methyl ester.
  • Impact : Esterification increases lipophilicity (LogP: 4.2 vs. 3.87 for the parent compound), enhancing membrane permeability. This modification is often used in prodrug strategies to improve bioavailability .

5-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(2-methoxyacetamido)benzoic Acid

  • Molecular Formula : C22H24N4O5
  • Key Differences : Introduces a 4-acetylphenyl group on the piperazine and a methoxyacetamido substituent on the benzoic acid.
  • Impact : The acetyl group adds hydrogen-bonding capability, while the methoxyacetamido side chain may enhance solubility via increased polarity .

Piperazine Derivatives with Divergent Pharmacological Profiles

S 18126 (Dopamine D4 Receptor Antagonist)

  • Structure : Benzoindane core with a piperazine-methyl group.
  • Comparison : While structurally distinct, S 18126 shares the piperazine motif. It exhibits >100-fold selectivity for dopamine D4 receptors (Ki = 2.4 nM) over D2/D3, unlike the parent compound, which lacks documented receptor specificity. This highlights the critical role of the naphthalene-benzoic acid scaffold in modulating target selectivity .

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid (EPBA)

  • Structure : Piperazine linked to benzoic acid via an ethoxycarbonyl group.
  • Comparison : The ethoxycarbonyl group introduces conformational rigidity, stabilizing the piperazine ring in a chair conformation. This contrasts with the flexible naphthalen-1-ylmethyl group in the parent compound, which may allow for dynamic receptor interactions .

Biological Activity

The compound 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. Its structure incorporates a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This structure features a naphthalenylmethyl group attached to a piperazine ring and an iminomethyl benzoic acid moiety.

Biological Activity Overview

Research into the biological activity of 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown efficacy against various bacterial strains, suggesting potential for this compound in treating infections .
  • Antidepressant Effects : The piperazine ring is a common feature in many antidepressants. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which may be applicable to this compound as well .
  • Anti-inflammatory Properties : Compounds containing benzoic acid derivatives are known for their anti-inflammatory effects. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria
AntidepressantModulation of serotonin and norepinephrine levels; potential for mood enhancement
Anti-inflammatoryInhibition of cytokine production; reduction in inflammation markers in vitro

Detailed Research Findings

  • Antimicrobial Studies : A study screened various piperazine derivatives for their ability to inhibit Mycobacterium growth, with several compounds demonstrating over 90% inhibition. This suggests that modifications to the piperazine structure could enhance antimicrobial efficacy .
  • Neuropharmacological Assessments : In vitro assays have shown that related compounds significantly affect neurotransmitter uptake and receptor binding profiles, indicating potential use in treating mood disorders .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid effectively reduced inflammation markers, supporting its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a benzoic acid derivative with a piperazine-containing intermediate under controlled pH and temperature. Catalysts like palladium on carbon may enhance yield in reduction steps .
  • Key Steps :

  • Purification via column chromatography or recrystallization to achieve >95% purity (common in related piperazine-benzoic acid syntheses) .
  • Characterization using LC/MS (ESI-MS) for molecular weight confirmation and NMR for structural elucidation .

Q. How is the compound structurally characterized to confirm its configuration?

  • Analytical Techniques :

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ~118–121°) and confirms the (E)-imine configuration .
  • NMR spectroscopy : Distinct peaks for naphthalene protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
    • Validation : Compare experimental data with computational models (e.g., PubChem’s InChI key or DFT calculations) .

Q. What are its primary applications as a reference standard in pharmaceutical research?

  • Use Cases :

  • Calibration in HPLC/UV-Vis assays to quantify drug impurities or metabolites .
  • Stability testing under varying pH and temperature to inform formulation studies .

Advanced Research Questions

Q. How to design experiments to evaluate its kinase inhibition potential?

  • Experimental Design :

  • Target Selection : Prioritize kinases with structural homology to those inhibited by related piperazine derivatives (e.g., flunarizine analogs in calcium channel blockade) .
  • Assays :
  • Fluorescence polarization assays to measure binding affinity (IC₅₀ values).
  • Cell-based assays (e.g., MTT for cytotoxicity) to correlate inhibition with anti-tumor activity .
    • Data Interpretation : Compare results with structurally similar compounds (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid derivatives) to identify SAR trends .

Q. How to address discrepancies in toxicity data across studies?

  • Case Analysis :

  • Example Contradiction : Acute oral toxicity (LD₅₀) varies between rodent models due to metabolic differences.
  • Resolution :
  • Conduct species-specific pharmacokinetic studies (e.g., plasma protein binding assays) .
  • Validate findings using in vitro hepatocyte models to assess metabolic stability .

Q. What strategies optimize the compound’s bioavailability for CNS-targeted therapies?

  • Approaches :

  • Formulation : Encapsulate in liposomes to enhance blood-brain barrier penetration .
  • Prodrug Design : Modify the benzoic acid moiety to ester derivatives for improved solubility .
    • Validation : Measure logP values and conduct permeability assays (e.g., PAMPA-BBB) .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on its solubility in aqueous vs. organic solvents?

  • Methodological Audit :

  • Verify solvent purity and temperature control during testing (e.g., DMSO vs. PBS at 25°C).
  • Use dynamic light scattering (DLS) to detect aggregation, which may artificially lower solubility .

Q. Why do crystallography studies show variable piperazine ring conformations?

  • Structural Insights :

  • The piperazine ring adopts chair (4C1) or boat conformations depending on protonation state and counterions (e.g., hydrochloride salts vs. free base) .
  • Use DFT calculations to predict dominant conformers under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.